Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C27H26N2O8. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-nitrophenyl isothiocyanate to form the intermediate compound. This intermediate is then reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the methoxy groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other isoquinoline derivatives, such as:
Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar in structure but differs in the position and type of substituents.
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl: Another isoquinoline derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H27N3O7S |
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Molecular Weight |
537.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H27N3O7S/c1-34-24-14-18-12-13-29(27(38)28-19-6-8-20(9-7-19)30(32)33)23(22(18)15-25(24)35-2)16-37-21-10-4-17(5-11-21)26(31)36-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,38) |
InChI Key |
GAABUYSZKWUGRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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